2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THPP is a pyrazolopyridine derivative that has a unique chemical structure, which makes it an attractive target for synthesis and investigation.
Mechanism Of Action
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, depression, and seizures. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical And Physiological Effects
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, including the development of new drugs based on its chemical structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its potential for drug interactions.
Synthesis Methods
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can be synthesized through several methods, including the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with acetylacetone in the presence of a catalyst. Another method involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with ethyl acetoacetate in the presence of a catalyst.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, which make it a promising candidate for the development of new drugs for the treatment of neurological disorders.
properties
CAS RN |
1215484-46-0 |
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Product Name |
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-2-3-8-4-6(5)9-10/h8-9H,2-4H2,1H3 |
InChI Key |
BFLCRUVCGPMVCK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)CNCC2 |
Canonical SMILES |
CN1C(=O)C2=C(N1)CNCC2 |
synonyms |
3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl- |
Origin of Product |
United States |
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